N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide
Description
N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide is a halogenated acetamide derivative with a molecular structure featuring a 3-bromobenzyl group, an ethyl substituent on the acetamide nitrogen, and a chlorine atom at the α-carbon of the acetamide moiety. The compound’s structure combines lipophilic (bromo, chloro) and steric (ethyl, benzyl) elements, which may influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-2-14(11(15)7-13)8-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNXRUCRHLYMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural features and molecular properties of N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide with similar compounds:
Key Observations :
- The ethyl group introduces steric hindrance, which may slow metabolic degradation compared to non-alkylated analogs .
- Halogen Positioning : Bromine at the benzyl meta-position and chlorine at the acetamide α-carbon create a distinct electronic profile, differing from analogs with halogens on the phenyl ring () or alternate positions .
Spectroscopic Characterization
Comparative spectroscopic data for select analogs:
Key Observations :
Pharmacological and Industrial Relevance
- Anticancer Potential: Analogous halogenated acetamides (e.g., oxadiazoles in ) show binding to hydrophobic pockets in proteins like Bcl-2, suggesting the target compound’s halogens and lipophilic groups may confer similar bioactivity .
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